
1-benzyl-4,8-dimethyl-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4,8-dimethyl-2(1H)-quinolinone, also known as BDMQ, is a novel quinolinone compound. It is an aromatic heterocyclic compound that is composed of a quinoline ring system with an additional benzyl ring. BDMQ has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer effects. BDMQ is a promising compound for the development of new drugs and therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds: 1-Benzyl-4,8-dimethyl-2(1H)-quinolinone has been used in the synthesis of heterocyclic compounds, such as dibenzo[b,h][1,6]naphthyridin-5,6-diones and quinoxaline derivatives. These compounds have been found useful in various fields like pharmacy, medicine, and engineering (Chauncey & Grundon, 1990); (Badr et al., 1984).
- Preparation and Spectral Analysis: The preparation and spectral properties, including 13C-NMR data of benzo-fused 1,4-dimethyl-2(1H)-quinolinones, have been reported. Such studies are crucial for understanding the structural differences and chemical behavior of these compounds (Ito et al., 1986).
Crystallographic Studies
- Crystal Structure Analysis: Research on quinolinones, including variants like this compound, has involved crystallographic studies to understand their molecular structures and interactions. X-ray diffraction techniques have been employed to evaluate crystallographic structures and intermolecular interactions of such compounds (Michelini et al., 2019).
Pharmacological Studies
- Monoamine Oxidase Inhibition: Certain 3,4-dihydro-2(1H)-quinolinone derivatives have been studied for their potential as monoamine oxidase inhibitors. While not directly this compound, these studies indicate the interest in quinolinone derivatives in pharmacology, particularly for Parkinson's disease therapy (Meiring et al., 2013).
Analytical Chemistry
- Mass Spectrometry Differentiation: Studies have been conducted to differentiate isomeric quinolinones, like 2(1H)-quinolinone derivatives, using mass spectrometry. These findings are significant for analytical chemistry, especially in identifying and understanding the properties of complex organic molecules (Kumar et al., 2011).
Propiedades
IUPAC Name |
1-benzyl-4,8-dimethylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-7-6-10-16-14(2)11-17(20)19(18(13)16)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZBXRHNCRPEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoate](/img/structure/B2425748.png)
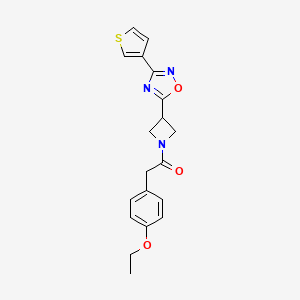
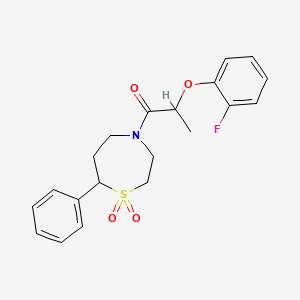
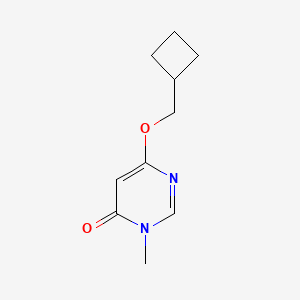
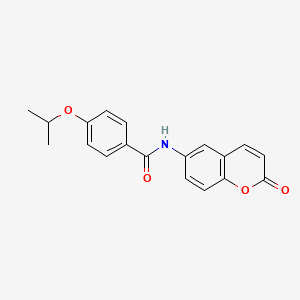
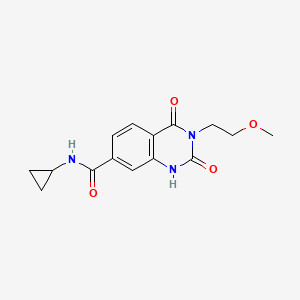

![N'1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4-methylbenzene-1-carbohydrazide](/img/structure/B2425759.png)

![ethyl 2-(6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)butanoate](/img/structure/B2425765.png)
![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)
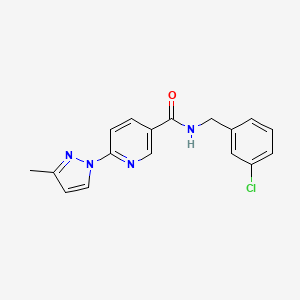

![1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2425769.png)